molecular formula C9H17NO B2680619 3-Amino-2,3-dicyclopropylpropan-1-ol CAS No. 1858680-08-6

3-Amino-2,3-dicyclopropylpropan-1-ol

Cat. No.: B2680619
CAS No.: 1858680-08-6
M. Wt: 155.241
InChI Key: HITUQCSFEYRGKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2,3-dicyclopropylpropan-1-ol is an organic compound with the molecular formula C₉H₁₇NO It features a unique structure with two cyclopropyl groups attached to a central carbon chain, which also bears an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,3-dicyclopropylpropan-1-ol typically involves the reaction of cyclopropyl-containing precursors with appropriate reagents to introduce the amino and hydroxyl functionalities. One common method involves the use of epichlorohydrin and ammonia water as starting materials. The reaction proceeds through a hydrolysis step followed by ammoniation, utilizing a two-component catalyst system to enhance selectivity and yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high purity and yield. The process includes steps such as hydrolysis, neutralization, distillation, and rectification, with careful control of reaction temperatures and catalyst recycling to optimize efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2,3-dicyclopropylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters depending on the substituent introduced.

Scientific Research Applications

3-Amino-2,3-dicyclopropylpropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Amino-2,3-dicyclopropylpropan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropyl groups can influence the compound’s conformational flexibility, affecting its binding affinity and specificity .

Comparison with Similar Compounds

    3-Amino-1,2-propanediol: Similar in structure but lacks the cyclopropyl groups.

    2-Amino-1,3-propanediol: Another related compound with different positioning of functional groups.

Uniqueness: 3-Amino-2,3-dicyclopropylpropan-1-ol is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These features can enhance its reactivity and binding interactions compared to similar compounds .

Biological Activity

3-Amino-2,3-dicyclopropylpropan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C10_{10}H16_{16}N2_2O

IUPAC Name: this compound

The compound features a propanol backbone with two cyclopropyl groups and an amino group, contributing to its unique properties that may influence biological interactions.

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial and anticancer agent. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Interaction with Receptors: Its structure allows it to bind to various biological receptors, influencing signal transduction pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported its effectiveness against several bacterial strains, demonstrating low minimum inhibitory concentrations (MICs) compared to standard antibiotics.

Bacterial Strain MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
E. coli416
S. aureus832
P. aeruginosa1664

This data suggests that the compound could serve as a lead in developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins.

Case Study: Cancer Cell Line Testing

A notable study conducted on human breast cancer cell lines (MCF-7) reported:

  • IC50_{50}: 15 µM after 48 hours of treatment.
  • Mechanism: Inhibition of cell proliferation through cell cycle arrest at the G0/G1 phase.

Toxicity and Safety Profile

While the compound shows promising biological activity, it is essential to evaluate its safety profile. Preliminary toxicity assessments indicate:

  • LD50 in Animal Models: >2000 mg/kg, suggesting a relatively low toxicity.
  • Side Effects: Further studies are required to elucidate potential side effects associated with long-term use.

Current Research Trends

Recent research focuses on optimizing the synthesis of this compound to enhance yield and purity. Additionally, structure-activity relationship (SAR) studies are underway to identify modifications that improve its biological efficacy.

Future Applications

Given its antimicrobial and anticancer properties, future applications may include:

  • Development of new pharmaceuticals targeting resistant bacterial strains.
  • Exploration as a candidate for cancer therapy in combination with existing treatments.

Properties

IUPAC Name

3-amino-2,3-dicyclopropylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c10-9(7-3-4-7)8(5-11)6-1-2-6/h6-9,11H,1-5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITUQCSFEYRGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CO)C(C2CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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